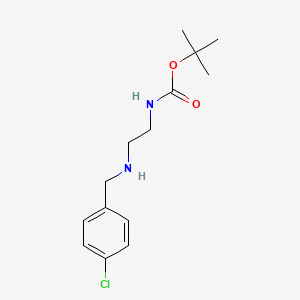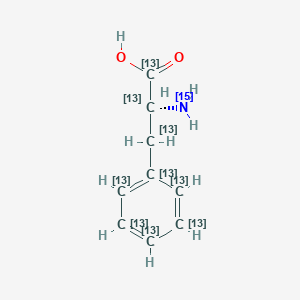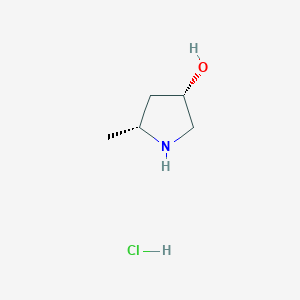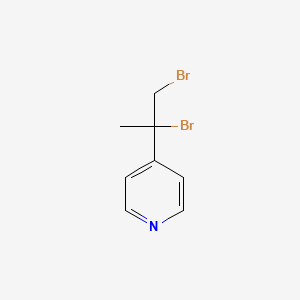
4-(1,2-Dibromopropan-2-yl)pyridine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-(1,2-Dibromopropan-2-yl)pyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 4-(1,2-Dibromopropan-2-yl)pyridine are not available, pyridine derivatives are known to undergo various reactions. For instance, they can participate in [4 + 1] annulation reactions to construct trans-2,3-dihydrobenzofurans . They can also undergo [4 + 2] cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
Pyridine derivatives, similar to "4-(1,2-Dibromopropan-2-yl)pyridine," play a crucial role in the synthesis and coordination chemistry. They are utilized as versatile ligands due to their ability to coordinate with various metal ions, leading to the formation of complexes with significant applications. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have shown promise in creating luminescent lanthanide compounds useful for biological sensing and iron complexes that exhibit unique thermal and photochemical properties (Halcrow, 2005).
Enzyme Inhibition
Pyridine salts derived from reactions involving pyridines and bromoalkanes have exhibited excellent xanthine oxidase inhibitory effects. These compounds outperformed allopurinol, a standard drug, in enzyme inhibition efficiency, suggesting potential therapeutic applications (Yılmaz et al., 2021).
Antimicrobial and Antioxidant Activity
Unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions have been studied for their antimicrobial and antioxidant activities. Compounds synthesized through this method displayed moderate antifungal activity, with one showing significantly higher activity towards Cryptococcus neoformans compared to Nistatin, highlighting potential in antibacterial and antifungal applications (Rusnac et al., 2020).
Material Science and OLEDs
Pyridine derivatives have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). For instance, Pt(II) complexes with pyridinyl pyrazolate chelates have been synthesized, exhibiting mechanoluminescence and efficient white OLED performance. Such materials offer potential for advances in display technology and sensory applications (Huang et al., 2013).
Eigenschaften
IUPAC Name |
4-(1,2-dibromopropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-8(10,6-9)7-2-4-11-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDGGCNFVAXDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dibromopropan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



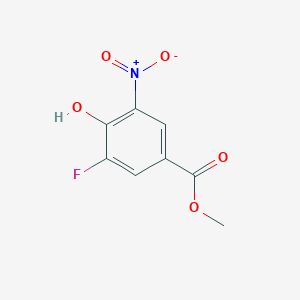
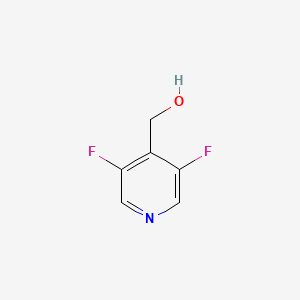
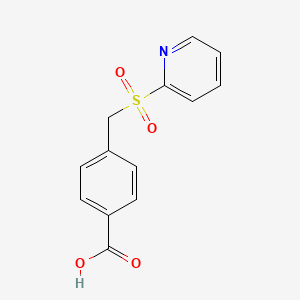
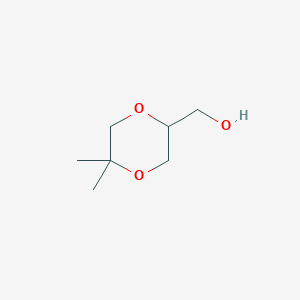
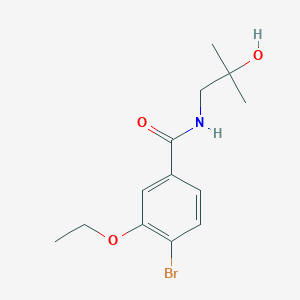
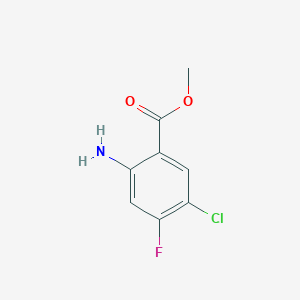
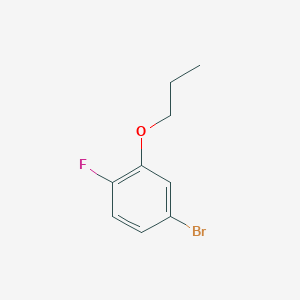
![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)
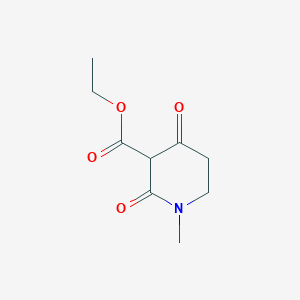
![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)
